![molecular formula C19H22ClF3N2O B4777537 N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4777537.png)
N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
Overview
Description
N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as A771726, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunomodulatory effects.
Mechanism of Action
N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea inhibits the activity of JAK enzymes, which are involved in the phosphorylation of STAT proteins. This leads to the inhibition of downstream signaling pathways involved in the regulation of immune cell function, including cytokine and chemokine production. By inhibiting these pathways, N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and immunomodulatory effects, N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been shown to have effects on lipid metabolism and glucose homeostasis. It has been shown to decrease levels of triglycerides and LDL cholesterol, while increasing levels of HDL cholesterol. It has also been shown to improve glucose tolerance and insulin sensitivity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in lab experiments is its specificity for JAK enzymes, which allows for more targeted inhibition of the JAK-STAT signaling pathway. However, one limitation is its relatively low solubility, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for the study of N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea. One area of interest is its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and systemic lupus erythematosus. Another area of interest is its potential use in combination with other therapies, such as biologics or other small molecule inhibitors, to enhance its therapeutic effects. Finally, further investigation into the effects of N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea on lipid metabolism and glucose homeostasis could lead to the development of new treatments for metabolic disorders such as diabetes and dyslipidemia.
Scientific Research Applications
N-(1-adamantylmethyl)-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the JAK-STAT signaling pathway, which is involved in the regulation of immune cell function.
properties
IUPAC Name |
1-(1-adamantylmethyl)-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF3N2O/c20-15-2-1-14(19(21,22)23)6-16(15)25-17(26)24-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H2,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNJHAOCSHSISF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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